Product packaging for 9-Nitroanthracene(Cat. No.:CAS No. 602-60-8)

9-Nitroanthracene

Cat. No.: B110200
CAS No.: 602-60-8
M. Wt: 223.23 g/mol
InChI Key: LSIKFJXEYJIZNB-UHFFFAOYSA-N
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Description

Contextualization as a Research Target in Polycyclic Aromatic Hydrocarbon Chemistry

9-Nitroanthracene holds a significant position in the study of polycyclic aromatic hydrocarbons (PAHs), a class of compounds known for their presence in the environment and roles in various chemical processes. Nitro-PAHs, including this compound, are of particular interest as they are considered environmental pollutants, often formed from the incomplete combustion of organic materials and through atmospheric reactions of PAHs with nitrogen oxides. nih.govnih.gov

The presence of the nitro group makes this compound a valuable subject for research in several areas:

Environmental Chemistry: It is used in studies to understand the behavior, degradation, and environmental fate of nitroaromatic compounds. chemimpex.com Numerous studies have identified this compound in air samples, making it a key compound for monitoring atmospheric pollution. nih.govnih.govresearchgate.net In many urban and suburban areas, it is one of the most abundant nitro-PAHs detected. nih.govresearchgate.net

Photochemistry: The compound is extensively used in photochemical experiments to investigate light-induced chemical reactions and their mechanisms. chemimpex.comnih.gov The orientation of the nitro group relative to the anthracene (B1667546) ring system influences its photochemical behavior. nih.gov

Organic Synthesis: this compound serves as a precursor and intermediate in the synthesis of more complex organic molecules, including dyes, pigments, and fluorescent materials. chemimpex.com Its reactivity allows for the creation of various derivatives with tailored properties for applications in fields like organic electronics. chemimpex.com

Analytical Chemistry: The development of methods for the detection and quantification of this compound is an ongoing area of research, driven by the need to monitor its presence in environmental samples. nih.gov

Historical Perspectives in this compound Chemical Investigations

The study of this compound dates back to the early 20th century. One of the early methods for its preparation was described by Dimroth in 1901. orgsyn.org Over the years, various synthetic routes have been developed, including the direct nitration of anthracene with nitric acid in different solvent systems like acetic acid. orgsyn.org A notable method involves the nitration of anthracene followed by treatment with hydrochloric acid to form an intermediate, which is then converted to this compound. orgsyn.org

Early photochemical studies in the mid-20th century laid the groundwork for understanding the light-induced reactions of this compound. acs.orgiastate.eduiastate.edu These investigations revealed that irradiation of this compound could lead to different products depending on the reaction conditions, such as the presence or absence of oxygen. iastate.edu For instance, irradiation in the presence of oxygen was found to yield anthraquinone (B42736) and 9-nitroanthrone. iastate.edu

A significant aspect of historical and ongoing research is the compound's photochemical rearrangement. It has been proposed that upon absorbing light, the nitro group can rearrange to a nitrite (B80452), which then decomposes, leading to the formation of various photoproducts. nih.govcapes.gov.br This reactivity, particularly the perpendicular orientation of the nitro group due to steric hindrance, has been a central theme in its chemical investigations. nih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₉NO₂ chemimpex.comontosight.ai
Molecular Weight 223.23 g/mol chemimpex.com
Appearance Pale yellow to brown powder/Yellow solid chemimpex.comontosight.ainih.gov
Melting Point 142 - 147 °C (288 - 297 °F) chemimpex.comnih.gov
Boiling Point 275 °C (527 °F) at 17 mmHg chemimpex.comnih.gov
Solubility in Water Sparingly soluble/Less than 0.1 mg/mL at 64°F ontosight.ainih.gov
CAS Number 602-60-8 chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B110200 9-Nitroanthracene CAS No. 602-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-nitroanthracene
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InChI

InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
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InChI Key

LSIKFJXEYJIZNB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-]
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Molecular Formula

C14H9NO2
Record name 9-NITROANTHRACENE
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DSSTOX Substance ID

DTXSID5025730
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Molecular Weight

223.23 g/mol
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Physical Description

9-nitroanthracene is a yellow solid. (NTP, 1992), Yellow solid; [CAMEO]
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Boiling Point

527 °F at 17 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Vapor Pressure

0.00000135 [mmHg]
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CAS No.

602-60-8
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Melting Point

286 to 289 °F (NTP, 1992)
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Synthetic Methodologies and Mechanistic Studies

Established Synthetic Pathways for 9-Nitroanthracene

The preparation of this compound can be broadly categorized into direct nitration approaches and multi-step syntheses involving stable intermediates.

Direct Nitration Approaches (e.g., Nitric Acid in Glacial Acetic Acid)

Direct nitration of anthracene (B1667546) is a common method for synthesizing this compound. numberanalytics.com A widely employed procedure involves the reaction of anthracene with nitric acid in a solvent such as glacial acetic acid. orgsyn.orglookchem.com The reaction is typically carried out by suspending finely powdered anthracene in glacial acetic acid and then slowly adding concentrated nitric acid while carefully controlling the temperature. orgsyn.orglookchem.com The electrophilic attack of the nitronium ion (NO2+), generated from nitric acid, preferentially occurs at the C9 position of the anthracene ring system. This preference is due to the formation of a more stable carbocation intermediate where two benzene (B151609) rings remain intact. stackexchange.com

The use of a mixture of nitric acid and acetic anhydride (B1165640) in acetic acid is another variation of direct nitration. orgsyn.org However, in some cases, the elimination of water from the reaction mixture by using nitric acid with glacial acetic acid and acetic anhydride can suppress the nitration reaction and lead to the formation of anthraquinone (B42736) as the primary product. pageplace.de

Multi-step Syntheses via Intermediate Formation (e.g., 9-nitro-10-chloro-9,10-dihydroanthracene)

A frequently utilized and reliable method for preparing this compound involves a two-step process that proceeds through the formation of a stable intermediate, 9-nitro-10-chloro-9,10-dihydroanthracene. orgsyn.orglookchem.comarpgweb.com

In the first step, anthracene is nitrated using concentrated nitric acid in glacial acetic acid. orgsyn.orglookchem.com After the initial reaction, a mixture of concentrated hydrochloric acid and glacial acetic acid is added to the solution. orgsyn.orglookchem.com This results in the precipitation of the pale-yellow 9-nitro-10-chloro-9,10-dihydroanthracene intermediate. orgsyn.orglookchem.comarpgweb.com This intermediate is then isolated by filtration. orgsyn.orglookchem.com

The second step involves the elimination of hydrogen chloride from the intermediate to yield this compound. This is typically achieved by treating the 9-nitro-10-chloro-9,10-dihydroanthracene with a base, such as a warm sodium hydroxide (B78521) solution. orgsyn.orglookchem.comarpgweb.com The resulting crude this compound is then purified by recrystallization from glacial acetic acid, yielding bright orange-yellow needles. orgsyn.orglookchem.comorgsyn.org This multi-step approach often provides a cleaner product with higher yields compared to some direct nitration methods.

Alternative Nitration Reagents

Besides the conventional nitric acid-based methods, several alternative nitrating agents have been explored for the synthesis of this compound. These reagents can offer advantages in terms of selectivity, milder reaction conditions, and reduced formation of byproducts.

Some of these alternative reagents include:

Copper nitrate (B79036) in glacial acetic acid: This system has been successfully used for the nitration of anthracene. orgsyn.org

Diacetylorthonitric acid: This reagent is another effective agent for the preparation of this compound. orgsyn.org

Nitryl fluoride: This is also a known reagent for the direct nitration of anthracene. orgsyn.org

N-nitrosaccharin: This reagent has been used for the electrophilic nitration of a diverse range of arenes, including anthracene derivatives, under mild and acid-free conditions. ethz.chresearchgate.net

Dinitro-5,5-dimethylhydantoin (DNDMH): This serves as an arene nitration reagent with good functional group tolerance. organic-chemistry.org

Triflyl nitrate (TfONO2) and trifluoroacetyl nitrate (CF3CO2NO2): These powerful electrophilic nitrating reagents can be used for a wide variety of aromatic compounds. organic-chemistry.org

Factors Influencing Synthetic Outcomes

The success of this compound synthesis, in terms of both yield and purity, is highly dependent on the careful control of several reaction parameters.

Influence of Reagent and Solvent Systems on this compound Yield and Purity

The choice of nitrating agent and solvent system plays a critical role in the outcome of the reaction.

Nitrating Agent: The use of concentrated nitric acid in glacial acetic acid is a standard method. orgsyn.orglookchem.com However, the presence of water can influence the reaction, sometimes favoring the formation of dinitroanthracene over the desired mononitro product and reducing the amount of anthraquinone byproduct. pageplace.de Alternative nitrating agents like copper nitrate or diacetylorthonitric acid can also be employed. orgsyn.org

Solvent: Glacial acetic acid is a common solvent for the nitration of anthracene. orgsyn.orglookchem.comarpgweb.com Its purity is important; for instance, further purification by distillation from potassium permanganate (B83412) has been noted to be beneficial. orgsyn.org The solvent not only facilitates the reaction but also influences the solubility of the reactants and products, which can affect the ease of isolation and purification.

Purity of Anthracene: The quality of the starting anthracene is crucial for obtaining a high yield and purity of this compound. orgsyn.orgorgsyn.org Using purified anthracene, for example by codistillation with ethylene (B1197577) glycol, is recommended. orgsyn.orgorgsyn.org Impurities in the starting material can lead to the formation of undesired byproducts, complicating the purification process. oup.com

Reagent SystemSolventTypical Yield of this compoundReference
Concentrated Nitric Acid / Concentrated Hydrochloric AcidGlacial Acetic Acid60-68% orgsyn.orglookchem.com
Concentrated Nitric Acid / Concentrated Hydrochloric AcidGlacial Acetic Acid64% arpgweb.com
Concentrated Nitric Acid / Concentrated Hydrochloric AcidGlacial Acetic Acid87% researchgate.net

Table 1: Comparison of Reported Yields for the Synthesis of this compound via the 9-nitro-10-chloro-9,10-dihydroanthracene intermediate.

Role of Reaction Temperature and Control in this compound Synthesis

Precise temperature control is paramount during the nitration of anthracene to prevent side reactions and ensure a good yield of the desired product.

The addition of nitric acid to the anthracene suspension is an exothermic process. Therefore, it is essential to control the rate of addition and provide external cooling, typically using a water bath, to maintain the reaction temperature within a specific range. orgsyn.orglookchem.com A common procedure specifies keeping the temperature between 20–25°C and ensuring it does not exceed 30°C during the addition of nitric acid. orgsyn.orglookchem.comorgsyn.org

Higher temperatures can lead to the formation of oxidation byproducts, most notably anthraquinone. orgsyn.org The dissolution of crude this compound in boiling acetic acid for recrystallization should also be done rapidly to minimize decomposition and the formation of anthraquinone as a contaminant. orgsyn.orgorgsyn.org

The subsequent treatment of the 9-nitro-10-chloro-9,10-dihydroanthracene intermediate with sodium hydroxide solution is typically carried out at a warm temperature of 60–70°C to facilitate the elimination reaction. orgsyn.orglookchem.comarpgweb.com

Formation of Side Products (e.g., Anthraquinone) and Strategies for Their Mitigation

The synthesis of this compound through the nitration of anthracene is often accompanied by the formation of side products, most notably anthraquinone. ruc.dk The use of a standard nitrating mixture (HNO₃ + H₂SO₄) can lead to the oxidation of anthracene, resulting in the formation of 9,10-anthraquinone. slideshare.net One study reported that the nitration of anthracene yielded 45% of this compound, with the lower yield attributed to the concurrent production of anthraquinone. ruc.dk

To minimize the formation of these byproducts, specific synthetic strategies are employed. One common method involves the nitration of anthracene with concentrated nitric acid in acetic anhydride at room temperature. slideshare.net Another approach utilizes the suspension of finely powdered anthracene in glacial acetic acid, followed by the slow addition of concentrated nitric acid while maintaining a temperature below 30°C. After the initial reaction, a mixture of concentrated hydrochloric acid and glacial acetic acid is added. This leads to the precipitation of an intermediate, 9-nitro-10-chloro-9,10-dihydroanthracene. orgsyn.org This intermediate is then treated with a warm sodium hydroxide solution to yield the crude this compound, which can be further purified by recrystallization from glacial acetic acid. orgsyn.org It is crucial to carry out the dissolution for recrystallization rapidly to prevent decomposition and the formation of anthraquinone as a contaminant. orgsyn.org

The choice of reagents and reaction conditions is critical to optimize the yield of this compound while suppressing the formation of anthraquinone and other impurities like bianthronyl (B1584848).

Formation of this compound in Environmental Contexts

This compound can be formed in the atmosphere through the reaction of anthracene with nitrogen oxides. ruc.dk This process is of environmental significance as nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are considered hazardous air pollutants. acs.orgnih.gov

Heterogeneous Reactions of Anthracene on Particulate Matter (e.g., NaCl) with Nitrogen Dioxide

A significant pathway for the atmospheric formation of this compound involves the heterogeneous reaction of anthracene adsorbed on the surface of particulate matter, such as sodium chloride (NaCl), with nitrogen dioxide (NO₂). acs.orgnih.govacs.org These reactions were studied under dark conditions at 298 K and were found to be second-order with respect to the NO₂ concentration. acs.orgnih.govacs.org The primary products of this reaction are this compound and 9,10-anthraquinone. acs.orgnih.govacs.org Other minor products identified include 2-nitroanthracene (B1198904) and 9,10-dinitroanthracene. ruc.dk The formation of these products is linked to the reaction of NO₂ with the NaCl substrate. nih.govacs.org Density functional theory (DFT) calculations have suggested that NaNO₃, formed from the reaction of NO₂ on the NaCl surface, can oxidize anthracene and plays a catalytic role in the formation of 9,10-anthraquinone. rsc.org

Influence of Environmental Conditions (e.g., Relative Humidity) on Atmospheric Formation Pathways

Environmental conditions, particularly relative humidity (RH), play a crucial role in the atmospheric formation of this compound. acs.orgnih.govacs.org The amount of water adsorbed on the surface of particles like NaCl is dependent on the relative humidity and significantly affects the reaction pathways. acs.orgnih.govacs.org

Studies have shown that the rate of formation of this compound decreases significantly as the relative humidity increases over a range of 0–60%. nih.govacs.org In contrast, the formation rate of 9,10-anthraquinone exhibits a more complex relationship with humidity. nih.govacs.org At low relative humidity (0–20%), the rate of 9,10-anthraquinone formation increases with increasing RH. nih.govacs.org However, at higher relative humidity (40–60%), the formation rate decreases as the RH increases. nih.govacs.org

Table 1: Effect of Relative Humidity on Product Formation from the Heterogeneous Reaction of Anthracene and NO₂ on NaCl Particles. ruc.dknih.govacs.org

Relative Humidity (%)Effect on this compound Formation RateEffect on 9,10-Anthraquinone Formation Rate
0-20Decreases with increasing RHIncreases with increasing RH
40-60Continues to decrease with increasing RHDecreases with increasing RH

Reactivity and Reaction Mechanisms

Photochemical Transformations of 9-Nitroanthracene

The photochemical behavior of this compound is complex and has been the subject of extensive research. The orientation of the nitro group, which is perpendicular to the anthracene (B1667546) ring system due to steric hindrance from peri-hydrogens, is a key determinant of its photoreactivity. nih.govnih.govwjpmr.com This perpendicular conformation facilitates a rapid nitro-to-nitrite rearrangement upon photoexcitation. nih.govnih.gov

Upon absorption of light, this compound is promoted to an excited singlet state (S₁), which then undergoes intersystem crossing to an excited triplet state (T₁). nih.govredalyc.org The primary photochemical event is a nitro-nitrite rearrangement occurring from a higher excited triplet state with nπ* character, forming an unstable 9-anthryl nitrite (B80452) intermediate. researchgate.netrsc.org This intermediate then cleaves, initiating a cascade of reactions. researchgate.netrsc.org

The proposed mechanism involves the initial photo-induced rearrangement of the nitro group to a nitrite group. wjpmr.comnih.govwjpmr.com This is followed by the homolytic cleavage of the O–N bond in the nitrite intermediate. researchgate.net The resulting radical pair then undergoes further transformations to yield the final photoproducts. nih.govresearchgate.net One proposed pathway involves the rearrangement of the nitrite to place a nitroso group on the opposite side of the anthracene ring, which then undergoes further oxidation. wjpmr.comnih.govwjpmr.com

The cleavage of the 9-anthryl nitrite intermediate results in the formation of a 9-anthryloxy radical and a nitric oxide (NO) radical. researchgate.netrsc.orgwalshmedicalmedia.com The formation of the 9-anthryloxy radical has been detected and characterized using techniques such as transient absorption spectroscopy. rsc.orgacs.orgnih.govacs.org

Nitro-Nitrite Rearrangement: The excited this compound molecule rearranges to form 9-anthryl nitrite. rsc.org

N-O Bond Cleavage: The nitrite intermediate decomposes, cleaving the N-O bond to produce a radical pair within the solvent cage, consisting of the 9-anthryloxy radical and nitric oxide (NO·). nih.govresearchgate.netrsc.org

Radical Recombination/Reaction: The 9-anthryloxy radical can then rearrange to a carbon-centered radical. nih.gov This radical can then react with the nitric oxide radical in a concerted fashion to form an unstable nitroso ketone intermediate. nih.govresearchgate.net

The primary and most consistently reported photoproduct of this compound photolysis is 9,10-anthraquinone. nih.govnih.govwjpmr.com The formation of 9,10-anthraquinone is proposed to occur through an unstable nitroso ketone intermediate (9-nitrosoanthracen-10-one). nih.govresearchgate.net This intermediate is typically not isolated in the photolysis of this compound itself because it readily converts to the more stable 9,10-anthraquinone. nih.gov However, in studies with substituted derivatives like 9-methyl-10-nitroanthracene, the corresponding nitroso ketone has been successfully isolated and characterized, lending strong support to this reaction pathway. nih.govresearchgate.net

Other photoproducts identified in various solvents include 9-anthrol (and its tautomer, anthrone), 10,10′-bianthrone, and 9-nitrosoanthrone. researchgate.netrsc.org The distribution of these products can be influenced by the solvent used for the reaction. For instance, in ethanol, photolysis yields 9-anthrol, anthrone, 10,10′-bianthrone, and 9-nitrosoanthrone, while in benzene (B151609), the latter two are the main products. researchgate.netrsc.org

Table 1: Major Photoproducts of this compound Photolysis

PhotoproductProposed IntermediateSolvent StudiedReference
9,10-AnthraquinoneNitroso ketoneGeneral (e.g., Chloroform, Methanol) nih.govnih.gov
9-Anthrol / Anthrone9-Anthryloxy radicalEthanol rsc.org
10,10′-Bianthrone9-Anthryloxy radicalEthanol, Benzene rsc.org
9-Nitrosoanthrone9-Anthryloxy radicalEthanol, Benzene rsc.org

The photophysics of this compound is characterized by extremely rapid deactivation of its initially excited singlet state (S₁). redalyc.orgacs.org Femtosecond-resolved fluorescence up-conversion measurements have shown that the S₁ state decays on a femtosecond to picosecond timescale. redalyc.orgacs.org This ultrafast decay is primarily driven by a highly efficient intersystem crossing (ISC) to the triplet manifold. redalyc.orgunige.ch

The fluorescence decay of this compound is biexponential, with a very fast component of approximately 60-150 fs and a slower component of about 730 fs. redalyc.orgacs.org The ISC rate has been estimated to be on the order of 1.3 × 10¹² s⁻¹. This rapid population of the triplet state is a hallmark of many nitroaromatic compounds. redalyc.orgresearchgate.net

Theoretical studies suggest that this ultrafast ISC does not follow the traditional pathway involving an nπ* state but proceeds from the S₁(ππ) state to a higher-lying T₂(ππ) state, which acts as a gateway to the triplet manifold. researcher.life From this triplet state, two parallel pathways emerge: relaxation to the phosphorescent T₁ state and dissociation into the anthryloxy radical and nitric oxide. nih.govresearcher.life Both the formation of the T₁ state and the NO dissociation occur on a similar picosecond timescale. acs.orgnih.gov

Table 2: Excited State Properties of this compound

ParameterValue / DescriptionTechniqueReference
S₁ Fluorescence DecayBiexponential: ~60-150 fs and ~730 fsFluorescence Up-conversion redalyc.orgacs.org
Intersystem Crossing (ISC) Rate~1.3 x 10¹² s⁻¹Ultrafast Spectroscopy
Primary ISC PathwayS₁(ππ) → T₂(ππ)Theoretical Calculations researcher.life
Photochemical Channels from Triplet State1. Relaxation to phosphorescent T₁ state 2. Dissociation to Anthryloxy + NO radicalsTransient Absorption Spectroscopy nih.govresearcher.life

The molecular structure of this compound, specifically the orientation of the nitro group relative to the anthracene plane, is a critical factor governing its photoreactivity. nih.govnih.gov Due to steric hindrance from the two peri-hydrogens at positions 1 and 8, the nitro group is forced to adopt a conformation that is nearly perpendicular to the plane of the aromatic rings. nih.govnih.govwjpmr.com

This perpendicular arrangement minimizes steric strain but also reduces the electronic resonance between the nitro group and the anthracene system. More importantly, this specific conformation is believed to be a prerequisite for the efficient nitro-to-nitrite rearrangement that initiates the photochemical cascade. nih.govnih.govresearchgate.net Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) that lack this structural feature and have more co-planar nitro groups tend to undergo different, slower photochemical reactions, such as oxidation of the aromatic rings. nih.govnih.gov Therefore, the rapid photodegradation of this compound is directly linked to its unique, sterically enforced molecular conformation. nih.govresearchgate.net

Reductive Chemistry of this compound

The nitro group of this compound can be chemically or electrochemically reduced. The reduction can lead to various products, with aminoanthracene being a common outcome. Reagents such as tin(II) chloride or iron powder in acidic media are typically used for this transformation.

Polarographic studies in dimethylformamide (DMF) reveal that the electrochemical reduction of this compound proceeds through two consecutive one-electron steps. oup.com These reduction waves are diffusion-controlled and are followed by rapid chemical reactions of the generated intermediates. oup.com This behavior contrasts with 9,10-dinitroanthracene, which shows a single reversible two-electron reduction wave under similar conditions. oup.com The photoreduction of this compound in the presence of various electron donors has also been studied, leading to the formation of azo and amino products. researchgate.net

Electrochemical Reduction Mechanisms (e.g., One-electron vs. Two-electron Processes, Diffusion Control)

The electrochemical reduction of this compound in dimethylformamide (DMF) exhibits a mechanism involving two successive one-electron steps. oup.comnii.ac.jp These reduction waves are diffusion-controlled. oup.comnii.ac.jp The initial one-electron reduction is followed by rapid chemical reactions. oup.comnii.ac.jp This behavior contrasts with that of 9,10-dinitroanthracene, which undergoes a reversible two-electron diffusion-controlled reduction in a single wave. oup.com

The electrochemical characteristics indicate that the initially formed radical anion can undergo a further two-electron reduction at more negative potentials. researchgate.net The first cathodic potential for this compound has been measured at -0.84V in DMF with tetraethylammonium (B1195904) perchlorate (B79767) (TEAP) as the supporting electrolyte. scielo.br This value is more negative than those of other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 3-nitrofluoranthene, 1-nitropyrene, and 6-nitrochrysene, suggesting it is the most difficult to reduce among them. scielo.br This difficulty is attributed to the steric hindrance from hydrogen atoms at positions 1 and 8, which forces the nitro group to orient perpendicularly to the aromatic ring, thus hindering the delocalization of π-electrons. scielo.br

Flavoenzymes can catalyze both single-electron and two-electron reductions of nitroaromatic compounds. nih.gov The "outer-sphere" electron transfer model can be applied to the nonenzymatic reduction of nitroaromatics by reduced FMN, where the products are hydroxylamines. nih.gov

Impact of Supporting Electrolytes and Cations on Electroreduction Potentials and Kinetics

The supporting electrolyte and its cations significantly influence the electrochemical reduction of this compound. oup.com When alkali metal or alkaline earth metal perchlorates are used as the supporting electrolyte, the half-wave potentials for the reduction of this compound shift to the anodic (more positive) side. oup.com This shift is attributed to the formation of ion pairs between the radical anion and the electrolyte cations. cdnsciencepub.com The rate of subsequent reactions, such as dimerization, increases as the radius of the cation decreases due to stronger ion-pairing. cdnsciencepub.com

The concentration of the electrolyte also plays a role. An increase in electrolyte concentration generally leads to a positive shift in the reduction potentials of nitroaromatics. nih.gov This is consistent with an electrolyte-induced increase in the polarity of the organic solution. nih.gov The nature and concentration of the tetraalkylammonium cation in the supporting electrolyte strongly influence the second reduction step of the radical anion. researchgate.net This effect can be explained by the Frumkin effect, where the repulsion of the radical anion from a negatively charged electrode-electrolyte interface affects the electron transfer kinetics. researchgate.net

Recent studies have highlighted several ways cations can affect electrocatalytic reduction reactions in general:

Adsorption/stabilization of reactants/intermediates: Cations can interact with species involved in the reaction at the electrode surface. eurekalert.org

Tuning the local electric field: The presence of cations alters the electric field at the electrode-electrolyte interface. eurekalert.org

Buffering the interfacial pH: Cations can influence the local pH at the electrode surface. eurekalert.org

Influencing HER activity: Cations can impact the competing hydrogen evolution reaction. eurekalert.org

The following table summarizes the effect of different cations on the half-wave potential of this compound.

Supporting ElectrolyteHalf-Wave Potential (E½) ShiftReference
Alkali metal perchloratesAnodic (positive) shift oup.com
Alkaline earth metal perchloratesAnodic (positive) shift oup.com
LiClO₄ (vs. TEAP)Anodic (positive) shift of 16 mV for the first wave of 9-anthraldehyde, suggesting similar ion-pairing effects for this compound. cdnsciencepub.com

Formation of Reactive Intermediates during Nitro Group Reduction (e.g., N-hydroxyaminoanthracene)

The reduction of the nitro group in this compound leads to the formation of reactive intermediates. ruc.dk Enzymatic nitroreduction, for instance, results in the formation of the biologically active N-hydroxyaminoanthracene. ruc.dk In general, the reduction of a nitro group can yield an aminoanthracene. These reactive intermediates are key to the biological effects of this compound.

Dimerization Pathways Initiated by Electroreduction

The radical anions formed during the one-electron reduction of this compound can undergo dimerization. cdnsciencepub.com It has been suggested that this compound initially forms a dimer by coupling at the 10-position. cdnsciencepub.com This initial dimer can then react further. For example, reaction with methyl iodide leads to the formation of bianthronyldioxime. cdnsciencepub.com

The rate of this dimerization reaction is influenced by the solvent and the supporting electrolyte cation. cdnsciencepub.com Stronger solvating power of the solvent towards cations, as seen with HMPA compared to DMF, can decrease the rate of dimerization by reducing the formation of contact ion pairs between the radical anion and the cation. cdnsciencepub.com

Photoreduction with Electron Donors leading to Azo and Amino Products

The photoreduction of this compound in the presence of electron donors can lead to the formation of azo and amino products. researchgate.netresearchgate.net The selectivity for these products can be influenced by the choice of the electron donor. researchgate.netresearchgate.net For example, using different electron donors in the photoreduction of this compound can vary the conversion to azo and amino products. researchgate.netresearchgate.net The initial rates of formation for both product types are also dependent on the electron donor used. researchgate.netresearchgate.net

The mechanism often involves the photoexcited nitroarene being reduced by the electron donor. beilstein-journals.org This can occur through either a reductive or oxidative quenching pathway. beilstein-journals.org In many cases, sacrificial electron donors are used in excess to drive the reaction and prevent reverse electron transfer. nih.gov The formation of azo compounds can proceed through the condensation of an in-situ formed azanol and a nitroso species. researchgate.net

The following table shows the conversion to azo and amino products from the photoreduction of this compound with different electron donors.

Electron DonorAzo Product Conversion (%)Amino Product Conversion (%)Reference
TriethylamineData not specifiedData not specified nih.gov
TripropylamineData not specifiedData not specified researchgate.net
Na₂SData not specifiedData not specified researchgate.net

Oxidative Chemistry of this compound

Pathways Leading to Anthraquinone (B42736) Derivatives

This compound can be oxidized to form anthraquinone derivatives. Photolysis of this compound in acetone (B3395972) solution can yield anthraquinone and anthraquinone monoxime. researchgate.net It is proposed that anthraquinone is formed from the irradiation of anthraquinone monoxime in the presence of nitrogen(II) oxide, likely proceeding through an iminoxyl radical intermediate. researchgate.net The photolysis of this compound, in the absence of a methyl group, directly produces the corresponding quinone. researchgate.net

The heterogeneous reaction of nitrogen dioxide (NO₂) with anthracene adsorbed on sodium chloride particles can also lead to the formation of 9,10-anthraquinone and this compound. nih.govacs.org The formation of both products follows second-order kinetics with respect to the NO₂ concentration. nih.govacs.org The relative humidity plays a crucial role in the reaction rates, suggesting different reaction pathways for the formation of 9,10-anthraquinone and this compound. nih.govacs.org

Substitution Reactions Involving this compound

This compound participates in a variety of substitution reactions, which are crucial for the functionalization of the anthracene core. These reactions include nucleophilic, electrophilic, and transfer nitration processes.

The Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a significant reaction for this compound. When this compound is treated with nucleophiles like 2-naphthols and phloroglucinol (B13840), it undergoes a nucleophilic aromatic tele-substitution of hydrogen. researchgate.netarkat-usa.orgresearchgate.net This type of reaction involves the substitution of a hydrogen atom at a position distant from the one initially attacked by the nucleophile.

In a specific example, the reaction of this compound with 2-naphthol (B1666908) in dimethylsulfoxide, in the presence of cesium carbonate, surprisingly yields 1-(anthracen-9-yl)-2-naphthol as the major product (63% yield). researchgate.netarkat-usa.orgresearchgate.net This outcome is the result of a tele-substitution of the nitro group. The expected typical ONSH product, 1-(10-nitroanthracen-9-yl)-2-naphthol, is formed in a much lower yield (22%). researchgate.netarkat-usa.orgresearchgate.net This demonstrates the complex reactivity of this compound under these conditions.

The reaction with phloroglucinol also proceeds via an ONSH mechanism. researchgate.netarkat-usa.orgresearchgate.net These reactions highlight the utility of nitroarenes as electrophilic arylation reagents in organic synthesis. researchgate.net

Table 1: Products of the Reaction of this compound with 2-Naphthol researchgate.netarkat-usa.orgresearchgate.net

Product Name Structure Yield (%) Reaction Type
1-(Anthracen-9-yl)-2-naphthol 63 tele-Substitution
1-(10-Nitroanthracen-9-yl)-2-naphthol 22 ONSH

The 9-position of the anthracene molecule is particularly susceptible to electrophilic aromatic substitution (EAS) due to its high electron density. This reactivity is exploited to introduce various functional groups onto the anthracene core. For instance, the nitration of anthracene using nitric acid in glacial acetic acid is a common method to synthesize this compound. researchgate.netorgsyn.org

Further functionalization can be achieved by modifying the nitro group. A key example is the reduction of this compound to 9-aminoanthracene (B1202694), which can then be used in applications such as crosslinking in reversible polymer systems. The reaction conditions, including temperature and solvent polarity, must be carefully controlled to minimize the formation of side products like bianthronyl (B1584848) or anthraquinone.

This compound can act as a nitrating agent in superacid-catalyzed transfer nitration reactions. acs.orgacs.orgpnas.org This process provides evidence for the reversibility of electrophilic aromatic nitration in specific cases. acs.orgacs.org The steric strain caused by the interaction between the nitro group and the adjacent peri-hydrogens in this compound forces the nitro group out of the plane of the aromatic ring, weakening the carbon-nitrogen bond and facilitating its transfer. acs.org

When a solution of this compound in an aromatic substrate like mesitylene (B46885) is heated with a catalytic amount of a superacid such as Nafion-H or HF:TaF₅, transfer nitration occurs. acs.org In this reaction, nitromesitylene is formed along with an equivalent amount of anthracene, the denitrated product. acs.org Similarly, treating toluene (B28343) with this compound in the presence of Nafion-H yields nitrotoluenes, with p-nitrotoluene being the predominant isomer. acs.org Even benzene can be nitrated using this method with fluoroantimonic acid (HF:SbF₅). acs.org

Table 2: Products of Superacid-Catalyzed Transfer Nitration using this compound acs.org

Aromatic Substrate Nitrated Product Co-product
Mesitylene Nitromesitylene (~5%) Anthracene
Toluene Nitrotoluenes (~2%, >95% para) Anthracene

Gas-Phase and Atmospheric Chemical Reactions

The atmospheric chemistry of this compound is of interest due to its presence as a polycyclic aromatic hydrocarbon (PAH) derivative in the environment.

In the atmosphere, this compound can be formed from the gas-phase reaction of anthracene with chlorine atoms in the presence of NOx. researchgate.net The reaction of PAHs with chlorine atoms can be a significant atmospheric degradation pathway, especially in marine and coastal areas. researchgate.net Chlorine atoms are highly reactive, and their reaction rates with many organic compounds are significantly higher than those with hydroxyl radicals. researchgate.net

The formation of this compound from the reaction of anthracene with Cl atoms is considered to be more facile than its formation from the reaction with OH radicals. researchgate.net Water molecules have been found to play a crucial role in the formation of this compound from reactions with NO₂. researchgate.net While the direct addition of OH or NO₃ radicals to the C9 position of anthracene is sterically hindered, these radicals can add to other positions, leading to the eventual formation of nitroanthracene isomers. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are employed to investigate the kinetics and mechanisms of the gas-phase oxidation of PAHs like anthracene. researchgate.netnih.gov These studies help in predicting the reaction pathways and the stability of intermediates and products.

For the reaction of anthracene, computational models predict that the C9 position is a primary site for electrophilic attack. nih.gov The average local ionization energy (ALIE) is one computational approach used to predict reactive sites. For anthracene, the lowest ALIE value is at the C9 position, which corresponds well with the formation of this compound as a major product in reactions with NOx. nih.gov

Kinetic parameters for the reactions of PAHs with atmospheric oxidants are often calculated using theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.net These calculations provide rate constants that are essential for atmospheric models to predict the fate and transport of these pollutants. While specific kinetic data for this compound's direct reactions were not detailed in the provided search results, the general principles of computational modeling for related PAH oxidations are well-established. researchgate.netresearchgate.net

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of 9-Nitroanthracene and its Derivatives

Due to significant steric hindrance between the nitro group and the peri-hydrogen atoms at positions 1 and 8 of the anthracene (B1667546) core, the nitro group in this compound is forced to adopt a non-planar conformation. X-ray diffraction studies have quantified this distortion, showing that the plane of the nitro group is twisted out of the plane of the aromatic ring system by a large dihedral angle.

Early crystallographic analysis determined this angle to be approximately 84.7°. cdnsciencepub.comcdnsciencepub.com A more recent redetermination of the crystal structure at a low temperature of 100 K reported a dihedral angle of 69.40°. nih.gov Another study also reported a dihedral angle of 85°. doi.org These significant out-of-plane twists are a direct consequence of the steric repulsion that would occur in a planar conformation, which would force the oxygen atoms of the nitro group and the peri-hydrogen atoms into unacceptably close proximity. cdnsciencepub.com In derivatives such as 9,10-dinitroanthracene, the steric strain is also pronounced, leading to a dihedral angle of 63.7° for the nitro groups. cdnsciencepub.comresearchgate.net

The table below summarizes the experimentally determined dihedral angles for this compound and a related derivative.

CompoundDihedral Angle (°)Method
This compound84.7X-ray Diffraction cdnsciencepub.comcdnsciencepub.com
This compound85X-ray Diffraction doi.org
This compound (at 100K)69.40X-ray Diffraction nih.gov
9,10-Dinitroanthracene63.7X-ray Diffraction cdnsciencepub.comresearchgate.net

This interactive table provides a summary of key dihedral angles reported in the literature.

The pronounced twisting of the nitro group out of the aromatic plane has a profound electronic consequence known as steric inhibition of resonance. For effective resonance to occur between the nitro group and the anthracene π-system, orbital overlap is necessary, which requires a coplanar or near-coplanar arrangement. The large dihedral angle in this compound severely diminishes this overlap. cdnsciencepub.com

This inhibition of resonance means that the electron-withdrawing effect of the nitro group on the aromatic system is significantly reduced compared to more planar nitroaromatic compounds. cdnsciencepub.com The C-N bond in this compound is expected to have more single-bond character than in a planar analogue where resonance would lead to greater double-bond character. cdnsciencepub.com This effect is also reflected in the vibrational frequencies of the nitro group, which are sensitive to the electronic environment. cdnsciencepub.comcdnsciencepub.com The lack of planarity and consequent weak resonance interaction is a defining feature of the molecular structure of this compound. cdnsciencepub.comscribd.com

Spectroscopic Techniques for Elucidating this compound Structure

While crystallography provides a static picture of the solid state, spectroscopic methods offer insights into the molecule's structure and dynamics in various phases, including in solution.

Vibrational spectroscopy is a powerful tool for probing the conformational properties and bonding within this compound. doi.org Infrared (IR) and Raman spectroscopy are particularly sensitive to the vibrations of the nitro group. unict.itnih.gov

The frequencies of the symmetric and asymmetric stretching vibrations of the NO₂ group are characteristic of its electronic environment. cdnsciencepub.com In this compound, the frequency of the symmetric stretching vibration is observed at a higher wavenumber compared to nitrobenzene, approaching the value seen in nitromethane. cdnsciencepub.com This shift indicates a negligible amount of resonance interaction between the nitro group and the anthracene nucleus, which is consistent with the large dihedral angle observed in the crystal structure. cdnsciencepub.com

Computational studies using Density Functional Theory (DFT) have been employed to calculate and analyze the IR and Raman spectra of nitroanthracene isomers. unict.itnih.gov For this compound, these calculations predict a large dihedral angle and vibrational frequencies that correlate with the steric inhibition of resonance. unict.itresearchgate.net The calculated spectra help in assigning the observed vibrational bands to specific molecular motions. unict.itnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) has also been utilized to study this compound. doi.orgacs.orgosti.gov SERS can provide significant signal enhancement, allowing for the detection of trace amounts of the compound. osti.gov Studies have shown that the nitro group is a potential adsorption site when the molecule interacts with SERS-active substrates like gold or silver surfaces. researchgate.netresearchgate.net Observed shifts in the vibrational frequencies in SERS spectra compared to normal Raman spectra can provide information about the molecule's orientation and interaction with the surface. researchgate.netresearchgate.net

The table below presents key vibrational frequencies for the nitro group in this compound.

Vibrational ModeFrequency (cm⁻¹)Spectroscopic MethodNote
Symmetric NO₂ Stretch~1347IR (Solid Phase) unict.itHigher frequency indicates reduced resonance. cdnsciencepub.com
Asymmetric NO₂ Stretch~1523IR (Solid Phase) unict.it---
Symmetric NO₂ Stretch1327 (calculated)DFT (B3LYP/6-311+G) unict.it Correlates with experimental data.
Asymmetric NO₂ Stretch1534 (calculated)DFT (B3LYP/6-311+G) unict.itCorrelates with experimental data.

This interactive table summarizes key vibrational data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the structure of molecules in solution. Both ¹H and ¹³C NMR spectra of this compound have been reported and provide information about the chemical environment of each nucleus. guidechem.comchemicalbook.com

In the ¹H NMR spectrum, the anisotropy of the nearly perpendicular nitro group causes a slight upfield shift for the adjacent peri-protons (H1 and H8) compared to what would be expected for a planar conformation. doi.org This observation in solution is consistent with the twisted conformation established by X-ray crystallography in the solid state. doi.org The analysis of chemical shifts and coupling constants in the ¹H NMR spectrum allows for the assignment of all aromatic protons. nih.govrsc.org

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. guidechem.com The chemical shifts of the carbon atoms, particularly the carbon atom to which the nitro group is attached (C9), are influenced by the electronic effects of the substituent. The reduced resonance interaction in this compound affects the electron density distribution throughout the aromatic system, which is reflected in the ¹³C NMR spectrum. nih.gov NMR studies on this compound and its metabolites have been used to confirm that the nitro group retains its largely perpendicular orientation in solution, which has implications for its biological activity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules like this compound. The absorption of UV or visible light corresponds to the excitation of valence electrons from their ground state to higher energy excited states. shu.ac.uk In organic molecules with unsaturated functional groups, or chromophores, these absorptions typically arise from n→π* and π→π* transitions, which occur in the experimentally accessible 200–700 nm range. shu.ac.uk The UV-Vis spectrum of this compound provides significant insight into how the substitution of a nitro group onto the anthracene core affects its electronic properties, primarily through steric and conjugation effects.

Detailed Research Findings

The electronic absorption spectrum of this compound is markedly different from that of its parent molecule, anthracene, due to the electronic and steric influence of the nitro group at the 9-position. Research indicates that a substituent at this position exerts its primary influence on the higher wavelength absorption bands of the anthracene system. scribd.com

A dominant factor governing the electronic properties of this compound is the severe steric hindrance between the nitro group and the hydrogen atoms at the peri-positions (1 and 8) of the anthracene ring. scielo.br Density functional theory (DFT) calculations have determined that to minimize this steric strain, the nitro group is forced to rotate significantly out of the plane of the aromatic rings. nih.gov The resulting ONCC (oxygen-nitrogen-carbon-carbon) dihedral angle has been calculated to be approximately 59°. nih.gov This non-planar orientation is in stark contrast to isomers like 2-nitroanthracene (B1198904), which is planar, and 1-nitroanthracene, where the rotation is more moderate (around 28-29°). nih.gov

This pronounced out-of-plane rotation fundamentally inhibits the delocalization of the nitro group's p-electrons via conjugation with the extensive π-system of the anthracene core. scielo.br The reduction in π-conjugation has profound effects on the electronic transitions. While the spectrum retains features of the anthracene chromophore, the transitions are modified. The absorption of light promotes electrons in π, σ, and n orbitals. shu.ac.uk The spectrum of this compound involves complex π→π* transitions characteristic of the aromatic system and n→π* transitions associated with the non-bonding electrons on the oxygen atoms of the nitro group. shu.ac.uk Theoretical studies have investigated the n→π* character of the triplet states that couple with the initially excited singlet state, which is crucial to the compound's photochemical behavior. nih.gov

The solvent environment also plays a role in the absorption characteristics of this compound. Studies conducted in solvents of varying polarity, such as cyclohexane (B81311) (non-polar) and acetonitrile (B52724) (polar), show that the absorption properties are influenced by the solvent. case.educase.edu This dependency indicates that the electronic distribution in both the ground and excited states of the molecule interacts with the surrounding solvent molecules. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, has been shown to be dependent on both the specific wavelength and the solvent used. case.edu

The following interactive table presents data on the molar absorptivity of this compound in different solvents at selected wavelengths, illustrating the solvent-dependent nature of its electronic transitions.

Molar Absorptivity (ε) of this compound in Various Solvents at Specific Wavelengths case.edu
SolventWavelength (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Acetonitrile363Data not specified
Acetonitrile382Data not specified
Cyclohexane382Data not specified
Ethanol382Data not specified

Note: While the source indicates that the molar absorptivity (extinction coefficient) differs between solvents and wavelengths, the specific numerical values were not provided in the referenced document abstract. case.edu

Advanced Spectroscopic and Analytical Methodologies

Mass Spectrometric Characterization and Applications

Mass spectrometry (MS) stands as a cornerstone for the analysis of 9-nitroanthracene, offering high sensitivity and specificity. Various MS-based approaches have been tailored for its identification and quantification.

Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) has been employed for the direct screening of nitro-PAHs, including this compound. ca.gov This technique utilizes a UV laser (e.g., 266 nm) to desorb and ionize analytes directly from a sample or filter material. ca.gov The resulting ions are then analyzed based on their mass-to-charge ratio in a time-of-flight mass spectrometer. ca.gov

Studies have investigated the laser power dependence of ionization and fragmentation of this compound. ca.gov A key finding is that a specific range of laser power densities can generate the molecular ion without causing significant fragmentation. ca.gov This is critical for unambiguous identification. The ionization mechanism is often dominated by resonant two-photon ionization when a 266 nm UV laser is used, as the energy of two photons is sufficient to exceed the ionization energy of most PAHs and their derivatives. ca.gov The stability of the aromatic electronic structure of PAHs contributes to the formation of stable positive parent ions. ca.gov

In the analysis of small molecules like nitro-PAHs, the use of nanomaterials as a matrix in LDI-TOF-MS has shown to improve analysis efficiency. mdpi.com For instance, graphene has been used as a matrix for the quantitative analysis of nitro-PAHs in PM2.5 samples, with This compound-d9 (B1472660) serving as an internal standard. mdpi.com

It is important to distinguish between catalyst-induced cleavage and fragmentation induced by the MALDI-TOF process itself, which can be achieved through time-dependent experiments. nih.gov While LDI-TOF-MS provides rapid and accurate analysis, limitations such as mass bias and a finite mass range for quantification should be considered. nih.gov

In a reverse application, this compound itself serves as a valuable matrix substance for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). ontosight.aisigmaaldrich.com MALDI is a soft ionization technique that allows for the analysis of large, non-volatile molecules. The matrix plays a crucial role by absorbing the laser energy and facilitating the desorption and ionization of the analyte with minimal fragmentation.

This compound has been successfully used as a matrix for the analysis of various compounds, including:

Fullerene Derivatives: It has been employed in the study of halogenated fullerenes. researchgate.net

Dendrimers: Commercially available calibration kits for MALDI-MS have utilized this compound as the matrix for monodisperse dendrimers. nih.gov

Oligomers: In specific research, it has been used as a matrix for the MALDI-TOF-MS analysis of certain oligomers, with mass spectra acquired in positive reflector mode. rsc.org

While effective, the performance of this compound as a matrix can be surpassed by other materials in specific applications. For example, in the analysis of derivatized fullerenes, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been shown to be a better performing matrix, leading to less fragmentation and more abundant analyte ions. researchgate.net Similarly, for dendrimer-based mass calibration, admixing DCTB with the this compound matrix can substantially increase signal intensity and improve mass accuracy. nih.gov

Interactive Table: Comparison of MALDI Matrices for Specific Analytes
Analyte Standard Matrix Alternative/Improved Matrix Observation
Derivatized Fullerenes This compound DCTB Reduced unwanted decomposition and suppression effects. researchgate.net
Dendrimers (for mass calibration) This compound This compound + DCTB Substantial increase in signal intensity and improved mass accuracy. nih.gov

Gas chromatography coupled to mass spectrometry (GC-MS) is a widely used and powerful technique for the trace analysis of this compound in complex environmental samples. researchgate.netnih.gov This method combines the excellent separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

For the analysis of nitro-PAHs, including this compound, GC is often coupled with MS operating in the negative ion chemical ionization (NICI) mode. scientificlabs.co.ukunit.no NICI is a soft ionization technique that often produces a strong molecular ion for nitro-PAHs, which is crucial for their identification and quantification. mdpi.com However, in some cases, complete separation from interfering compounds in complex matrices can be challenging. mdpi.com For instance, while NCI offers high selectivity for many NPAHs, achieving a clean separation for this compound from nearby interferences in actual aerosol samples can be difficult. mdpi.com In such scenarios, GC coupled to tandem mass spectrometry (GC-MS/MS) in positive chemical ionization (PCI) mode can provide an alternative with enhanced selectivity. mdpi.com

The choice of ionization method is critical. While electron ionization (EI) can lead to excessive fragmentation of nitro-PAHs, making identification difficult, NICI is generally preferred. researchgate.netunit.no The development of optimized GC-MS/MS methods allows for the determination of multiple classes of environmental contaminants, including PAHs and their derivatives, in a single run, significantly simplifying sample preparation and increasing throughput. nih.gov

Recent advancements have focused on improving detection limits. For example, two-dimensional GC-MS has been used to determine nitro-PAHs in standard reference materials, demonstrating its potential for practical trace analysis. researchgate.net The detection limits for nitro-PAHs using advanced GC-MS techniques can be in the low picogram range. researchgate.net

Interactive Table: GC-MS Methods for this compound Analysis
Technique Ionization Mode Key Feature Application Note
GC-MS Negative Ion Chemical Ionization (NICI) High selectivity for NPAHs, produces strong molecular ions. unit.nomdpi.com Commonly used for trace analysis in air and diesel particulate matter. scientificlabs.co.uk
GC-MS/MS Positive Chemical Ionization (PCI) Used when NICI fails to provide complete separation from interferences. mdpi.com Provides an alternative for quantification of this compound in complex samples. mdpi.com
GC-MS Electron Ionization (EI) Can cause excessive fragmentation of NPAHs. unit.no Generally less suitable for nitro-PAH analysis compared to NCI. unit.no

High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, enabling the confident identification and quantification of analytes in complex matrices without the need for extensive chromatographic separation. nih.gov This is particularly advantageous for environmental analysis where samples often contain a multitude of compounds.

Atmospheric pressure photoionization (APPI) coupled with HRMS has emerged as a powerful tool for the direct analysis of urban aerosol sample extracts. sigmaaldrich.comscientificlabs.co.uk this compound can be quantified in aerosol samples by direct infusion into an APPI-HRMS system. sigmaaldrich.comscientificlabs.co.uk This approach minimizes sample preparation and analysis time.

Another HRMS technique, gas chromatography coupled to a quadrupole time-of-flight mass spectrometer (GC-QTOF-MS) with an APCI source, is also gaining traction for the analysis of emerging contaminants. acs.org HRMS instruments like Fourier transform ion cyclotron resonance (FT-ICR), Orbitrap, and time-of-flight (TOF) analyzers provide full-scan MS data with high mass accuracy. nih.gov Hybrid instruments such as quadrupole time-of-flight (QqTOF) offer both full-scan MS and MS/MS capabilities, further enhancing structural elucidation. nih.gov

The high mass accuracy of HRMS allows for the determination of the elemental composition of an ion, which is a significant advantage in identifying unknown compounds or confirming the identity of target analytes like this compound in environmental samples.

Electroanalytical Techniques for Redox Behavior Analysis

Electroanalytical techniques are instrumental in probing the electron transfer processes of this compound, providing insights into its redox behavior. This information is valuable for understanding its environmental fate and toxicological mechanisms.

Polarography and cyclic voltammetry are two key electroanalytical methods used to study the reduction and oxidation of this compound. conicet.gov.ar These techniques measure the current that flows as a function of the potential applied to an electrode, revealing information about the energetics and kinetics of electron transfer reactions.

In studies using cyclic voltammetry in anhydrous N,N-dimethylformamide (DMF), this compound exhibits a reversible one-electron transfer involving its nitro group. scielo.brresearchgate.net The first cathodic potential, which corresponds to this reduction, has been measured for this compound and other nitro-PAHs. scielo.brresearchgate.net The half-wave reduction potential for this compound has been reported to be -0.84 V (vs. Ag/AgI). scielo.brresearchgate.net This value is more negative compared to other nitro-PAHs like 3-nitrofluoranthene, 1-nitropyrene, and 6-nitrochrysene, indicating that this compound is more difficult to reduce. scielo.brresearchgate.net

The electrochemical properties of this compound are influenced by the solvent and electrolyte concentration. nih.gov The reduction potentials of nitroaromatics can be affected by the polarity of the microenvironment at the electrode surface. nih.gov

Polarographic methods have also been used for the determination of this compound. researchgate.net Techniques such as tast polarography and differential pulse polarography at a dropping mercury electrode have been optimized for its quantification. researchgate.net Furthermore, differential pulse voltammetry and adsorptive stripping voltammetry at a hanging mercury drop electrode have been developed for the trace determination of this compound, with detection limits reaching the nanomolar range. researchgate.net These methods have been successfully applied to the analysis of real water samples after solid-phase extraction. researchgate.netjst.go.jp

Interactive Table: Electrochemical Reduction Potentials of Selected Nitro-PAHs
Compound Abbreviation First Cathodic Potential (Epc vs. Ag/AgI)
3-Nitrofluoranthene 3-NF -0.51 V scielo.brresearchgate.net
1-Nitropyrene 1-NP -0.61 V scielo.brresearchgate.net
6-Nitrochrysene 6-NC -0.64 V scielo.brresearchgate.net
This compound 9-NA -0.84 V scielo.brresearchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

DFT calculations have been extensively employed to investigate various facets of 9-nitroanthracene, ranging from its fundamental geometric and electronic characteristics to its complex chemical transformations and interactions.

Theoretical studies have successfully determined the optimized molecular geometry of this compound and its derivatives. researchgate.net While specific bond lengths and angles for the parent this compound are determined through these computational methods, studies on closely related compounds like 9-amino-10-nitroanthracene reveal notable changes in the ground state bond lengths of the anthracene (B1667546) moiety upon substitution. researchgate.net For instance, the C2-C3 bond length can vary depending on the nature of the substituents. researchgate.net Such calculations typically find that the anthracene core is nearly planar. researchgate.net

The electronic structure of this compound has been a key focus of DFT studies. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the anthracene system. advancesinmechanics.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the molecule's reactivity and electronic transitions. For nitroaromatic compounds, the HOMO is often distributed over the aromatic ring, while the LUMO can be localized on the nitro group, indicating the charge transfer character of its electronic excitations. researchgate.net DFT calculations have been used to determine the energy gap between the HOMO and LUMO, which is a critical parameter for assessing the molecule's stability and reactivity. advancesinmechanics.com The energy gap for this compound is found to be significantly reduced compared to anthracene, a direct consequence of the nitro group's influence. advancesinmechanics.com

Table 1: Calculated Electronic Properties of Anthracene and its Nitro Derivatives
CompoundTotal Energy (a.u.)HOMO (eV)LUMO (eV)Energy Gap (eV)
Anthracene-538.98-5.45-1.873.58
1-Nitroanthracene-743.51-6.12-2.813.31
2-Nitroanthracene (B1198904)-743.51-6.03-2.783.25
This compound-743.52-6.18-3.043.14

DFT-based methods are powerful in predicting the most probable sites for chemical reactions on the this compound molecule. The condensed Fukui function, a concept derived from DFT, has been successfully used to predict the reactive sites of polycyclic aromatic hydrocarbons for electrophilic substitution reactions, such as nitration. researchgate.net For anthracene, these calculations can indicate the most susceptible positions for attack.

Furthermore, computational studies have shed light on the transformation products of this compound. Photochemical studies have shown that upon irradiation, this compound can rearrange and ultimately form products such as 9,10-anthraquinone. nih.gov The proposed mechanism involves the rearrangement of the nitro group to a nitrite (B80452), followed by the cleavage of the N-O bond to form a nitric oxide radical and a phenoxy radical, which then undergoes further reactions. nih.gov Theoretical calculations can be employed to investigate the energetics of these reaction pathways and the stability of the intermediates involved. For example, in the heterogeneous reaction of anthracene adsorbed on NaCl particles with NO2, this compound and 9,10-anthraquinone are major products, with distinct formation pathways influenced by environmental factors like humidity. nih.gov

The vibrational spectra of this compound have been both experimentally measured and computationally simulated using DFT. These simulations are invaluable for the assignment of the various vibrational modes observed in experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net DFT calculations can predict the frequencies and intensities of the vibrational modes, which can then be compared with experimental data to confirm the molecular structure and understand the nature of the chemical bonds. arxiv.org

Key vibrational modes for this compound include the symmetric and asymmetric stretching of the NO2 group, which are characteristic and can be used for its identification. researchgate.net In the experimental Raman spectrum of solid this compound, bands corresponding to the NO2 symmetric and asymmetric stretching modes are observed. researchgate.net DFT calculations can accurately predict the wavenumbers for these modes. Additionally, out-of-plane normal modes, which are absent in the spectrum of anthracene, can be identified in the spectrum of this compound and assigned with the aid of theoretical calculations. researchgate.net

Table 2: Selected Experimental Raman Bands of this compound and their Assignments
Wavenumber (cm-1)Assignment
1512Asymmetric NO2 stretching
1369Symmetric NO2 stretching
866Out-of-plane normal mode
667Out-of-plane normal mode

The adsorption of this compound on materials like activated carbon is a critical process for its removal from the environment. DFT has been applied to model this phenomenon at a molecular level, providing insights into the interactions between this compound and the adsorbent surface. nih.gov These studies calculate the adsorption energies to determine the strength of the interaction and can differentiate between physisorption (weak van der Waals forces) and chemisorption (stronger chemical bonding). nih.gov

For this compound on activated carbon, DFT calculations have shown that the adsorption is an energetically favorable process, with negative adsorption energies. nih.gov The primary interaction mechanism is identified as π–π stacking between the aromatic system of this compound and the graphene-like surface of the activated carbon. nih.gov Other potential interactions include the formation of hydrogen bonds, especially in the presence of water, which can act as a bridge between the pollutant and the surface. nih.gov The calculated adsorption energies can range significantly, suggesting a variety of possible adsorption pathways. nih.gov

DFT is also utilized to compute various electronic properties of this compound that are crucial for understanding its chemical behavior. These properties include polarizability and chemical hardness. Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. advancesinmechanics.com

Table 3: Calculated Electronic Properties for Anthracene and this compound
CompoundEnergy Gap (eV)Hardness (η)Electronegativity (χ)
Anthracene3.581.793.66
This compound3.141.574.61

Excited State Calculations

The behavior of this compound upon absorption of light is governed by the properties of its electronic excited states. Time-dependent DFT (TD-DFT) is a widely used computational method for studying these excited states, providing information on their energies, lifetimes, and decay pathways. nih.govuci.edu

Femtosecond-resolved experiments, supported by TD-DFT calculations, have elucidated the ultrafast dynamics that follow photoexcitation of this compound. nih.gov Upon absorbing a photon, the molecule is promoted to an excited singlet state (S1), which then undergoes a very rapid decay. nih.gov TD-DFT calculations help to identify the molecular orbitals involved in these electronic transitions and can explain the observed photophysical phenomena. nih.gov

A key finding from these studies is the efficient population of the triplet manifold from the initially excited singlet state. nih.gov TD-DFT calculations have been instrumental in identifying "receiver" triplet states with n-π* character that couple with the S1 state, facilitating this ultrafast intersystem crossing. nih.gov This process is a dominant deactivation pathway for many nitroaromatic compounds and is responsible for their low fluorescence quantum yields. researchgate.net

Furthermore, excited state calculations have provided insights into the photochemical reactions of this compound. One significant photochemical channel is the dissociation of the nitro group, leading to the formation of an anthryloxy radical and nitric oxide (NO•). nih.gov This process occurs in parallel with the formation of the phosphorescent triplet state. nih.gov TD-DFT can be used to explore the potential energy surfaces of the excited states to understand the mechanisms of such bond-breaking and rearrangement reactions.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of conformational changes, molecular flexibility, and the influence of the surrounding environment, such as a solvent. researchgate.net This approach is particularly useful for understanding how a solvent can alter the properties and behavior of a solute. nih.gov

For a molecule like this compound, the orientation of the nitro (-NO₂) group relative to the anthracene plane is a key conformational feature. While the anthracene core is rigid, the C-N bond allows for torsional motion of the nitro group. This motion can be influenced by interactions with solvent molecules, which can, in turn, affect the molecule's electronic properties and photochemical reactivity.

MD simulations can be employed to explore these dynamics. A typical simulation would involve placing a this compound molecule in a box of explicit solvent molecules (e.g., cyclohexane (B81311) or acetonitrile) and simulating their movements over nanoseconds or longer. nih.govcase.edu Analysis of the resulting trajectory would reveal:

Conformational Preferences: The simulation can determine the preferred orientation of the nitro group and the energy barriers associated with its rotation.

Solvent Structuring: It can show how solvent molecules arrange themselves around the this compound, particularly around the polar nitro group versus the nonpolar aromatic rings. nih.gov

Dynamic Interactions: The simulation can capture dynamic solute-solvent interactions, such as hydrogen bonding (in protic solvents) or dipole-dipole interactions, and their effect on the molecule's conformation.

Experimental studies have shown that the absorption spectrum of this compound is sensitive to the solvent environment, indicating that solvent polarity influences its electronic states. case.edu MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can provide a molecular-level explanation for these observations. By generating an ensemble of solvent configurations around the solute, one can calculate the average effect of the solvent on the electronic transition energies, thus simulating the solvatochromic shifts seen in experiments. rsc.org

Table 3: Application of Molecular Dynamics Simulations to this compound

Simulation Aspect Information Gained Potential Impact on Photochemistry
Nitro Group Torsion Preferred dihedral angle, rotational energy barrier, and frequency of rotation. The orientation of the -NO₂ group can affect the energies of n,π* and π,π* states, thereby influencing ISC rates and photochemical pathways.
Solvent Shell Structure Radial distribution functions showing the probability of finding solvent molecules at a certain distance from different parts of the solute. Specific solute-solvent interactions can stabilize or destabilize the ground and excited states, shifting absorption spectra and altering excited-state lifetimes.

| Solvent Reorganization | The timescale and nature of solvent molecule rearrangement in response to electronic excitation of the solute. | The dynamics of solvent relaxation can play a significant role in the rates of radiative and non-radiative decay processes. |

This table illustrates how molecular dynamics simulations can be used to probe the structural and environmental factors affecting this compound.

Applications and Emerging Research Areas

Applications in Organic Synthesis and Materials Science

9-Nitroanthracene serves as a versatile precursor and building block in the creation of a wide range of organic molecules and materials with tailored properties. chemimpex.com

Utilization as a Precursor for Advanced Organic Intermediates

A primary application of this compound is its role as a precursor in the synthesis of 9-aminoanthracene (B1202694). researchgate.net The reduction of the nitro group in this compound, often achieved using reagents like tin(II) chloride in an acidic medium, yields 9-aminoanthracene. google.comrsc.orgarpgweb.com This transformation is a key step in producing this important intermediate, which has its own set of applications, particularly as a fluorescent probe. nih.gov The synthesis of 9-aminoanthracene from this compound is a well-established method, providing a reliable route to this valuable compound. acs.org

Beyond 9-aminoanthracene, this compound is a starting material for other complex organic molecules. Its reactivity allows for various chemical transformations, enabling the synthesis of a diverse range of derivatives. chemimpex.com These derivatives are explored for their potential in advanced research applications. chemimpex.com

Table 1: Synthesis of 9-Aminoanthracene from this compound

ReactantReagentProductApplication of Product
This compoundTin(II) chloride (SnCl2) and Hydrochloric Acid (HCl)9-AminoanthraceneFluorescent probe, Intermediate for other compounds

Contributions to the Development of Organic Electronics

This compound and its derivatives play a significant role in the field of organic electronics. chemimpex.comcymitquimica.com Anthracene-based compounds, in general, are known for their applications as emitters in Organic Light-Emitting Diodes (OLEDs) due to their high quantum yields and stability. researchgate.net

Specifically, this compound is considered a key material in the development of organic semiconductors. chemimpex.com These semiconductors are fundamental components of various organic electronic devices, including:

Organic Light-Emitting Diodes (OLEDs): Anthracene (B1667546) derivatives are frequently used in the emissive layer of OLEDs. researchgate.netrsc.orgrsc.org

Organic Photovoltaic Cells (OPVs): The photosensitizing properties of compounds like this compound make them potentially useful in the development of solar energy technologies. cymitquimica.com

The ability to modify the structure of this compound allows for the fine-tuning of its electronic properties, making it an attractive candidate for creating new materials for organic electronics. chemimpex.com

Role in Advanced Analytical Chemistry

The distinct properties of this compound have also found applications in the field of analytical chemistry, particularly in mass spectrometry and fluorescence-based assays.

Continued Development as a Matrix Material in Mass Spectrometry

This compound is utilized as a matrix substance in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). ontosight.aisigmaaldrich.comtcichemicals.comtcichemicals.com In MALDI-MS, a matrix is used to co-crystallize with the analyte, absorbing the laser energy and facilitating the soft ionization of the analyte molecules.

Research has shown the application of this compound as a matrix for the analysis of specific types of molecules, such as fluorinated fullerenes. nih.gov In some cases, its performance has been compared to other matrix materials. researchgate.net Studies have also explored its use in combination with different salts for the analysis of block copolymers. frontiersin.org While it is a widely used matrix, some studies have noted potential issues with its use in certain applications. researchgate.net

Table 2: Application of this compound in MALDI-MS

Analytical TechniqueRole of this compoundAnalyte Example
MALDI-MSMatrixFluorinated Fullerenes, Block Copolymers

Exploration as a Fluorescent Probe in Biological and Chemical Assays

The inherent fluorescence of the anthracene core, which can be modulated by the nitro group, makes this compound and its derivatives subjects of interest for use as fluorescent probes. chemimpex.comcymitquimica.comontosight.ai Fluorescent probes are essential tools in biological imaging and chemical sensing, allowing for the visualization of cellular processes and the detection of specific analytes. chemimpex.comnih.gov

The conversion of this compound to 9-aminoanthracene is particularly relevant here, as 9-aminoanthracene is a well-known green fluorescent probe. nih.gov Research has focused on maintaining the fluorescence of 9-aminoanthracene for bioimaging applications. nih.govacs.org While this compound itself may not be the final fluorescent probe, its role as a precursor is crucial for the development of these analytical tools.

Environmental Chemistry and Fate Studies

The environmental journey of this compound (9-NA) is a focal point of current research, exploring its origins in the atmosphere, its persistence and degradation, and its interactions with various environmental components.

This compound is found in the environment primarily as a component of atmospheric particulate matter. Its presence can be attributed to both direct emissions from combustion processes and, significantly, to atmospheric formation. capes.gov.br Research indicates that the dominant source of 9-NA can vary by location; for instance, direct emissions may be the primary source in urban centers, while atmospheric formation is more dominant in semi-rural areas. capes.gov.br

The formation of 9-NA in the atmosphere can occur through in-situ nitration of its parent compound, anthracene. unito.it Studies have investigated the heterogeneous reaction of gaseous nitrogen dioxide (NO₂) with anthracene adsorbed on the surface of existing atmospheric particles, such as sodium chloride (NaCl). acs.orgnih.gov These dark-condition experiments revealed that the formation of this compound is a second-order reaction with respect to the NO₂ concentration. acs.orgnih.gov

Environmental factors, particularly relative humidity (RH), play a crucial role in these formation pathways. The rate of 9-NA formation from the reaction of NO₂ and adsorbed anthracene has been observed to decrease significantly as relative humidity increases. acs.orgnih.gov This suggests that the amount of water on the surface of aerosol particles is a key factor influencing the heterogeneous nitration of polycyclic aromatic hydrocarbons (PAHs). acs.org In some remote environments like Antarctica, where long-range transport is less likely due to the photolability of some nitro-PAHs, the presence of this compound is suggestive of in-situ formation via condensed-phase nitration processes on particles. unito.it

Once in the environment, this compound is subject to several degradation processes, with photodegradation being a primary pathway. As the first nitro-PAH to have its photochemistry studied, it is known that 9-NA is sensitive to light and can be transformed upon exposure to sunlight. nih.govcase.educase.edu

The photochemical reaction rate of nitro-PAHs is influenced by the position of the nitro group. In this compound, the nitro group is situated peri to two hydrogen atoms, forcing it into a perpendicular orientation relative to the aromatic ring. wjpmr.com This structural feature makes it react faster photochemically compared to isomers where the nitro group is parallel. wjpmr.comtandfonline.com The main photodecomposition product of this compound is 9,10-anthraquinone. nih.govwjpmr.comresearchgate.netqut.edu.au The proposed mechanism involves the light-induced rearrangement of the nitro group to a nitrite (B80452) intermediate, which then rearranges to form the final quinone product. nih.govwjpmr.comresearchgate.net

Biotransformation is another significant degradation route. In aquatic environments, benthic organisms can metabolize 9-NA. For example, the marine polychaete Alitta virens was found to metabolize this compound into 9-NO₂-dihydrodiol and anthraquinone (B42736). ruc.dk Similarly, bacterial degradation pathways for the parent compound, anthracene, often proceed through hydroxylation to form intermediates like anthracene-1,2-diol or anthracene-9,10-dihydrodiol, which can be further oxidized to 9,10-anthraquinone. ethz.ch

The fate and bioavailability of this compound in aquatic systems are significantly influenced by its interaction with environmental matrices like microplastics. As emerging pollutants, microplastics can act as vectors for other organic contaminants. nih.gov

Research has shown that this compound readily adsorbs onto common types of microplastics, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polystyrene (PS). nih.govnih.govmdpi.com Kinetic experiments indicate that PE, in particular, has a high adsorption capacity for 9-NA. nih.gov The primary mechanisms governing this adsorption are hydrophobic interactions and van der Waals forces, especially for polyethylene. nih.govmdpi.com For polystyrene and polypropylene, the processes are better described by dissolution, hole-filling, or molecular chemical adsorption. nih.gov

Several factors affect the adsorption process. The particle size of the microplastics is negatively correlated with the distribution coefficient (log Kd), meaning smaller particles have a higher affinity for 9-NA. nih.govresearchgate.net Environmental conditions such as pH and ionic strength have been found to have negligible effects on the adsorption to polyethylene, reinforcing the role of non-electrostatic forces. nih.govmdpi.com However, for PP and PS, alkaline and high ionic strength conditions can inhibit the adsorption of this compound. nih.gov The aging of microplastics, which introduces oxygen-containing functional groups, has been shown to reduce their affinity for 9-NA. nih.gov

Microplastic TypeSorption Coefficient (Kd, L/g)Adsorption Mechanism(s)Reference
Polyethylene (PE)34.0Partitioning, Hydrophobic interactions, van der Waals forces nih.gov
Polypropylene (PP)17.9Dissolution, Hole-filling, Molecular chemical adsorption nih.gov
Polystyrene (PS)24.8Dissolution, Hole-filling, Molecular chemical adsorption nih.gov

Mechanistic Studies of Biological Activities

Understanding the mechanisms through which this compound exerts biological effects is crucial for assessing its toxicological risk. Research has focused on its ability to damage genetic material and the metabolic pathways that can lead to its activation or detoxification.

This compound is recognized for its mutagenic properties. nih.gov Studies using the Ames test found that a sample of anthraquinone used in a National Toxicology Program (NTP) bioassay was mutagenic, with the activity attributed to 9-NA as a contaminant. nih.gov The mutagenic potency of 9-NA in the Salmonella tester strain TA98 was found to be greater than that of benzo[a]pyrene. nih.gov

Exposure to 9-NA has been shown to induce significant DNA damage in animal models. In studies involving rats, administration of 9-NA led to a range of genotoxic effects in both lung and heart tissues. nih.govnih.govresearchgate.net These effects include:

DNA Strand Breaks: A direct measure of damage to the DNA backbone. nih.govnih.gov

8-hydroxydeoxyguanosine (8-OH-dG) Formation: An indicator of oxidative DNA damage, where reactive oxygen species (ROS) have modified the DNA base guanosine. nih.govnih.gov

DNA-Protein Crosslinks (DPC): Covalent bonds formed between DNA and proteins, which can interfere with DNA replication and transcription. nih.gov

The underlying mechanism for this damage is closely linked to the generation of reactive oxygen species and the induction of oxidative stress. nih.govnih.govresearchgate.net Exposure to 9-NA elevates levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alters the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govnih.gov The nitro group of 9-NA can be reduced to form reactive intermediates that interact with cellular components, and the compound can also undergo photochemical reactions to produce ROS. This oxidative stress can, in turn, lead to DNA damage. researchgate.netresearchgate.net Furthermore, 9-NA exposure has been shown to affect the expression of genes involved in DNA repair pathways. nih.govnih.gov

DNA Damage MarkerObserved Effect of 9-NA ExposureTarget Organ(s)Reference
DNA Strand BreaksIncreasedLung, Heart nih.govnih.gov
8-hydroxydeoxyguanosine (8-OH-dG)IncreasedLung, Heart nih.govnih.gov
DNA-Protein Crosslinks (DPC)IncreasedLung nih.gov
GADD153 Expression (Stress marker)IncreasedLung, Heart nih.govnih.gov
Malondialdehyde (MDA)IncreasedLung, Heart nih.govnih.gov
Superoxide Dismutase (SOD) ActivityDecreasedHeart nih.gov

The biotransformation of this compound is a critical determinant of its biological activity, as metabolic processes can either detoxify the compound or activate it into more harmful intermediates.

In mammalian systems, the metabolism of 9-NA has been studied using rat liver microsomes. nih.govtandfonline.comoup.com Aerobic metabolism primarily involves ring oxidation by cytochrome P-450 enzymes, yielding several metabolites. nih.govtandfonline.com This process contrasts with many other nitro-PAHs, where nitroreduction is a key activation step. For this compound, nitroreduction did not occur under anaerobic conditions with rat liver microsomes, which may explain its relatively weak mutagenic activity in some assays compared to other nitro-PAHs. nih.govoup.com The major metabolic pathway involves the formation of epoxides, which are then hydrolyzed to dihydrodiols. nih.govtandfonline.com The nitro group significantly enhances the stability of these epoxide metabolites compared to the epoxides of the parent compound, anthracene. tandfonline.com

Biological SystemKey Metabolites IdentifiedMetabolic PathwayReference
Rat Liver Microsomestrans-1,2-dihydrodiol, trans-3,4-dihydrodiol, 1,2,3,4-tetrahydrotetrol, Anthraquinone, this compound 1,2-epoxide, this compound 3,4-epoxideRing Oxidation (Epoxidation, Hydrolysis) nih.govtandfonline.comoup.com
Marine Polychaete (Alitta virens)9-NO₂-dihydrodiol, AnthraquinoneRing Oxidation ruc.dk

In marine ecosystems, organisms also demonstrate the capacity to biotransform this compound. The benthic polychaete Alitta virens was shown to take up 9-NA from sediment and metabolize it, producing 9-NO₂-dihydrodiol and anthraquinone. ruc.dk The ability of marine invertebrates to metabolize PAHs and their derivatives is an important factor in the environmental fate and potential toxicity of these compounds in aquatic food webs. ruc.dknih.gov

Analysis of Modulation of Cellular Processes (e.g., DNA Repair Capacity, Oxidative Stress Pathways)

This compound (9-NA) has been identified as a compound capable of modulating critical cellular processes, particularly those involved in responding to genetic damage and oxidative stress. Research into its mechanisms of action indicates that it can induce DNA damage while simultaneously influencing the cellular systems designed to repair such damage. nih.govrsc.org

Concurrently, 9-NA exposure has been demonstrated to enhance oxidative stress. nih.gov This is evidenced by the elevated levels of several oxidative stress markers, including:

GADD153 (Growth Arrest and DNA Damage-inducible protein 153): An indicator of cellular stress. nih.gov

Hemeoxygenase-1 (HO-1): An enzyme induced in response to oxidative stress. nih.govresearchgate.net

Malondialdehyde (MDA): A product of lipid peroxidation and a marker of oxidative damage. nih.govresearchgate.net

The induction of DNA damage by 9-NA appears to be mediated, at least in part, by this enhancement of oxidative stress and the simultaneous influence on DNA repair capacity. nih.govrsc.org

The following table summarizes the observed effects of this compound on key cellular process markers based on research findings.

Table 1: Effects of this compound on Cellular Process Markers

Marker Cellular Process Observed Effect of 9-NA Reference
OGG1 DNA Repair (Base Excision Repair) Increased expression nih.govresearchgate.net
MTH1 DNA Repair (Sanitization of nucleotide pool) Inhibited expression nih.govresearchgate.net
XRCC1 DNA Repair (Base Excision Repair) Inhibited expression nih.govresearchgate.net
GADD153 Oxidative Stress Elevated levels nih.govresearchgate.net
Hemeoxygenase-1 Oxidative Stress Elevated levels nih.govresearchgate.net
Malondialdehyde Oxidative Stress (Lipid Peroxidation) Elevated levels nih.govresearchgate.net

Methodological Challenges in Toxicological Assessment due to Compound Impurities

A significant challenge in the toxicological assessment of various chemical compounds is the potential for confounding results due to the presence of impurities. The case of this compound is a prominent example of this issue, where it has frequently been identified as a mutagenic contaminant in samples of anthraquinone, complicating the interpretation of anthraquinone's own toxicity. industrialchemicals.gov.aunih.govoup.com

Commercial anthraquinone can be produced via several methods, including the oxidation of anthracene. oup.comnih.gov This specific process can result in the presence of nitroanthracene isomers as impurities. industrialchemicals.gov.aunih.gov A notable instance of this challenge arose during a long-term cancer bioassay conducted by the National Toxicology Program (NTP). oup.comnih.gov The anthraquinone sample used in this study, which was produced by anthracene oxidation (AQ-OX), was later found to be contaminated with this compound at a concentration of approximately 1200 ppm (0.12%). nih.govnih.gov

This contamination became a critical point of discussion because the unpurified anthraquinone sample showed mutagenic activity in Ames tests, whereas highly purified anthraquinone did not. oup.comnih.gov The mutagenic activity was attributed to the 9-NA impurity, which is a potent mutagen. oup.com This finding raised significant doubts about whether the carcinogenic effects observed in the NTP bioassay—specifically tumors in the kidney, bladder, and liver of rodents—were caused by anthraquinone itself or by the this compound contaminant. nih.govoup.com

The chemical structure of anthraquinone does not suggest it would be DNA reactive, lending further support to the hypothesis that the observed genotoxicity was due to the impurity. oup.comnih.gov This situation underscores a critical methodological challenge: the purity of a test substance must be rigorously characterized to ensure that toxicological findings are correctly attributed to the compound of interest and not to a highly active, trace-level contaminant. industrialchemicals.gov.aunih.gov The failure to do so can lead to incorrect hazard classification and risk assessment. nih.gov

Table 2: Impact of this compound as an Impurity in Anthraquinone NTP Bioassay

Parameter Unpurified Anthraquinone (with 9-NA) Purified Anthraquinone (without 9-NA) Reference
Source/Type AQ-OX (Anthracene Oxidation) AQ-FC, AQ-DA, or purified AQ-OX oup.comnih.gov
9-NA Concentration ~1200 ppm (0.12%) Not detected nih.gov
Ames Test Mutagenicity Positive Negative oup.comnih.gov
Interpretation Genotoxicity likely due to 9-NA impurity Anthraquinone itself is not considered a bacterial mutagen oup.com
Carcinogenicity Study Induced tumors in rats and mice Confounded results due to impurity nih.govoup.com

Q & A

Q. How do electron transfer mechanisms differ in this compound anion radicals?

  • Methodology : ESR spectroscopy reveals delocalized spin density across the anthracene ring and nitro group. Controlled potential electrolysis in DMF generates stable dianions, with redox potentials measured via cyclic voltammetry (CV). Kinetic studies show second-order decay of radicals, influenced by solvent dielectric constant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.